molecular formula C12H13ClN2O2S B2800290 1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one CAS No. 477850-59-2

1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one

Cat. No.: B2800290
CAS No.: 477850-59-2
M. Wt: 284.76
InChI Key: DUMLLZBMUSAXFB-UHFFFAOYSA-N
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Description

1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C12H13ClN2O2S and a molecular weight of 284.76 g/mol . This compound is characterized by the presence of a chlorobenzyl group, a sulfanyl group, and a pyrazolone ring, making it a unique and interesting molecule for various scientific research applications.

Scientific Research Applications

1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    1-{2-[(4-bromobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one: Similar structure but with a bromine atom instead of chlorine.

    1-{2-[(4-methylbenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one: Similar structure but with a methyl group instead of chlorine.

Uniqueness

1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]acetyl]pyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c13-10-3-1-9(2-4-10)7-18-8-12(17)15-6-5-11(16)14-15/h1-4H,5-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMLLZBMUSAXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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